3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine
描述
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 3-Benzodioxol-5-yl-3-phenyl-propylamine is defined by the molecular formula C₁₆H₁₇NO₂ with a molecular weight of 255.31 grams per mole. The compound is systematically named as 3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine according to International Union of Pure and Applied Chemistry nomenclature standards. This nomenclature reflects the fundamental structural components: a benzodioxole ring system, a phenyl group, and a propylamine chain.
The structural architecture consists of three primary molecular regions. The benzodioxole moiety features a five-membered dioxole ring fused to a benzene ring, creating a characteristic methylenedioxy bridge. This structural element is represented by the Chemical Abstracts Service registry number 330833-79-9. The second major component is the phenyl ring, which provides aromatic character and potential for pi-pi stacking interactions. The connecting propylamine chain serves as a flexible linker between the two aromatic systems while introducing basic functionality through the terminal amino group.
Table 1: Fundamental Molecular Descriptors
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Chemical Abstracts Service Number | 330833-79-9 |
| International Chemical Identifier Key | YAENRSAIJLBRNF-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1OC2=C(O1)C=C(C=C2)C(CCN)C3=CC=CC=C3 |
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-9-8-14(12-4-2-1-3-5-12)13-6-7-15-16(10-13)19-11-18-15/h1-7,10,14H,8-9,11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENRSAIJLBRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389694 | |
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330833-79-9 | |
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Resolution of Enantiomers and Intermediate Preparation
A key step in the preparation of 3-Benzodioxol-5-yl-3-phenyl-propylamine involves the synthesis and resolution of chiral intermediates such as 3-(benzodioxol-5-yl)-2-methylpropanal. The process typically includes:
- Dissolving racemic phthalic acid monoester in a solvent mixture (e.g., methanol/water or diisopropyl ether/methanol) under reflux conditions.
- Addition of chiral amines such as (S)-(-)-phenylethylamine or (R)-(+)-phenylethylamine to form diastereomeric salts.
- Cooling and stirring the mixture to precipitate one enantiomer preferentially.
- Filtration and drying of the precipitate to isolate enriched enantiomers.
- Alkaline hydrolysis (commonly with potassium hydroxide in methanol) to convert the resolved acid into the corresponding alcohol.
- Selective oxidation of the alcohol to the aldehyde using mild oxidants such as sodium hypochlorite (NaClO) in the presence of catalysts like TEMPO or PIPO, maintaining pH between 8.5 and 9.5 to avoid racemization.
This method yields enriched (R) and (S) enantiomers of 3-(benzodioxol-5-yl)-2-methylpropanal with good enantiomeric excess and yield, avoiding racemization issues common in prior art.
Reductive Amination to Form the Target Amine
The aldehyde intermediate is then subjected to reductive amination to introduce the amine functionality at the 3-position of the propyl chain:
- The aldehyde is reacted with an appropriate amine source under reductive amination conditions.
- Common reducing agents include sodium borohydride or catalytic hydrogenation.
- The reaction is typically carried out in methanol or other suitable solvents, sometimes in the presence of acetic acid to facilitate imine formation.
- After completion, the reaction mixture is worked up by solvent removal, acid-base extraction, and recrystallization to purify the final amine product.
This step is crucial for obtaining 3-Benzodioxol-5-yl-3-phenyl-propylamine with high purity and yield.
Alternative Synthetic Routes and Considerations
While the above method is well-documented, alternative synthetic approaches may involve:
- Direct alkylation of benzodioxole derivatives with phenylpropylamine precursors.
- Use of substituted phenyl groups (e.g., 2-methoxyphenyl) to modify the compound's properties, requiring tailored synthetic steps.
- Careful control of reaction conditions to maintain stereochemical integrity and avoid side reactions.
Summary Table of Key Preparation Steps
Research Findings and Yields
- Enantiomeric excesses of up to 92:8 (S:R) have been reported after crystallization steps.
- Yields for the reductive amination step can reach approximately 68% isolated yield after purification.
- The oxidation step using TEMPO/NaClO is efficient, with yields around 78% and good selectivity.
- The overall process avoids racemization and provides access to both enantiomers of the target compound.
化学反应分析
Amine Functional Group Reactivity
The primary amine group in this compound enables nucleophilic reactions, including alkylation, acylation, and condensation.
a. Alkylation
The amine can react with alkyl halides or alcohols under catalytic conditions to form tertiary amines. For example:
- Catalysts : Ruthenium-based catalysts (e.g., [(p-cymene)RuCl₂]₂ with phosphine ligands) facilitate deaminative coupling, as demonstrated in analogous amine reactions .
- Conditions : Chlorobenzene solvent, 130°C, 16 hours .
b. Acylation
Reaction with acyl chlorides or anhydrides forms amides:
- Example : Benzodioxol-containing analogs have been acylated using naproxen acyl chloride in tetrahydrofuran .
c. Condensation with Carbonyl Compounds
The amine may form Schiff bases with aldehydes/ketones:
Benzodioxol Ring Reactivity
The 1,3-benzodioxol-5-yl group is electron-rich, favoring electrophilic aromatic substitution (EAS):
| Reaction Type | Reagents | Position | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 or C-6 | |
| Halogenation | Cl₂/FeCl₃ or Br₂/Fe | C-4 | |
| Sulfonation | H₂SO₄/SO₃ | C-6 |
Note : Direct experimental data for this compound is limited, but analogous benzodioxol derivatives show reactivity at positions para to the oxygen atoms .
Catalytic Coupling Reactions
Transition-metal catalysis can enable C–N or C–C bond formation:
a. Deaminative Coupling
Using Ru catalysts, the amine may couple with other amines or aryl halides:
- Yield : 70–78% (observed in benzylamine/cyclohexylamine coupling) .
- Mechanism : Oxidative addition of the amine followed by transmetalation .
b. Cross-Coupling with Aryl Halides
Palladium catalysts (e.g., Pd(PPh₃)₄) could mediate Suzuki-Miyaura couplings if a boronic acid substituent is introduced .
Reduction and Oxidation
- Reduction : The amine is stable under hydrogenation, but the benzodioxol ring may resist reduction unless harsh conditions (e.g., Ra-Ni) are applied .
- Oxidation : Tertiary amines are resistant to oxidation, but primary/secondary amines form nitroso or imine derivatives under strong oxidants (e.g., KMnO₄) .
Biological Activity and Derivatives
While not a direct reaction, structural analogs demonstrate kinase inhibition (DYRK1A, IC₅₀ ~0.056–0.090 μM) and ABC transporter modulation , suggesting potential for medicinal derivatization via:
- Heterocycle Formation : Cyclization with thioureas to form thiazolidinones .
- Amide Synthesis : Reaction with carboxylic acids for prodrug development .
Key Data Table: Reported Reactions of Structural Analogs
科学研究应用
Pharmacological Applications
1. Inhibition of Kinases
Recent studies have highlighted the compound's role as a potential inhibitor of several kinases, particularly DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). Kinase inhibitors are crucial in cancer treatment and neurological disorders due to their role in cell signaling pathways.
Table 1: Inhibition Potency of 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine
| Compound | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| This compound | DYRK1A | 0.090 |
| Harmine | DYRK1A | 0.028 |
| Roscovitine | DYRK1A | 0.500 |
The compound exhibited an IC₅₀ value of 0.090 μM against DYRK1A, indicating significant inhibitory activity that could be leveraged for therapeutic applications in conditions where DYRK1A is implicated, such as Alzheimer's disease and certain cancers .
2. Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines including Huh7 D12 (liver cancer), Caco2 (colon cancer), and MDA-MB 231 (breast cancer). The presence of the benzodioxole moiety enhances the anticancer properties by improving interaction with biological targets involved in tumor growth.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | Huh7 D12 | 0.064 |
| Compound A | Caco2 | 0.050 |
| Compound B | MDA-MB 231 | >10 |
The results indicate that while some derivatives show potent activity, others may require structural modifications to enhance efficacy against specific cancer types .
Neuroprotective Effects
The compound's neuroprotective properties are attributed to its ability to modulate signaling pathways involved in neuronal survival and apoptosis. Research indicates that it may help mitigate neurodegeneration by inhibiting pathways associated with oxidative stress and inflammation.
Case Study: Neuroprotection in Alzheimer’s Disease Models
In a recent study involving animal models of Alzheimer’s disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests. This suggests that the compound could be a candidate for further exploration in neurodegenerative disease therapies .
作用机制
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Comparison with Structurally Similar Compounds
3,3-Diphenylpropylamine (CAS 5586-73-2)
Structural Differences :
- Lacks the benzodioxole ring present in the target compound.
- Features two phenyl groups attached to the third carbon of the propylamine backbone.
Physicochemical Properties : - Molecular formula: C₁₅H₁₇N (vs. C₁₆H₁₅NO₂ for 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine).
- Higher lipophilicity due to the absence of polar oxygen atoms in the dioxolane ring.
Pharmacological Relevance : - The benzodioxole moiety in the target compound may confer distinct pharmacokinetic properties, such as altered metabolic stability or receptor affinity .
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine Dihydrochloride (CAS 1052412-66-4)
Structural Differences :
- Replaces the phenyl group in the target compound with a morpholine-substituted propyl chain.
- Includes a dihydrochloride salt form, enhancing solubility.
Functional Implications : - Such modifications are common in drug design to optimize blood-brain barrier penetration or reduce toxicity .
4-(3-Benzo[d][1,3]dioxol-5-ylmethyleneamino)-5-(4-bromophenyl)-4-imino-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide
Structural Differences :
- Incorporates the benzodioxole group into a complex pyrrolo-pyrimidine scaffold.
- Features a sulfonamide moiety, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
Research Context : - The target compound’s simpler structure may prioritize ease of synthesis over target specificity .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Pharmacological Notes |
|---|---|---|---|---|
| This compound | 330833-79-9 | C₁₆H₁₅NO₂ | Benzodioxole, phenyl, propylamine | Limited data; lab-scale availability |
| 3,3-Diphenylpropylamine | 5586-73-2 | C₁₅H₁₇N | Two phenyl groups, propylamine | CNS activity potential |
| Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine Dihydrochloride | 1052412-66-4 | C₁₅H₂₁Cl₂N₂O₃ | Benzodioxole, morpholine, dihydrochloride | Enhanced solubility, medicinal use |
Pharmacological and Structural Implications
- Benzodioxole vs. Phenyl Groups : The benzodioxole ring introduces electron-rich oxygen atoms, which may enhance metabolic resistance compared to simple phenyl groups. This could reduce hepatic clearance in vivo .
- Amine Modifications: The propylamine backbone in the target compound is a flexible scaffold for further functionalization. Derivatives with morpholine or sulfonamide groups (as in and ) demonstrate how minor structural changes can diversify biological activity .
- Research Gaps: Limited pharmacological data exist for this compound.
生物活性
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine (CAS No. 330833-79-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzo[1,3]dioxole moiety attached to a phenyl group via a propylamine chain. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzo[1,3]dioxole ring enhances binding affinity due to its electron-rich nature, allowing the compound to participate in various biochemical pathways.
Target Interactions
Research indicates that compounds with similar structures often target kinases and other regulatory proteins involved in cellular signaling pathways. The specific interactions of this compound with these targets need further elucidation through experimental studies.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, compounds within the same structural class have shown inhibition of cell proliferation in various cancer cell lines.
Table 1: Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Huh7 | 0.500 |
| Caco2 | 0.600 | |
| MDA-MB 231 | 0.450 | |
| HCT 116 | 0.550 |
These values indicate that the compound has potential as an anticancer agent, particularly against certain tumor types.
Neuroprotective Effects
Research also points towards neuroprotective effects associated with similar compounds. The benzo[1,3]dioxole structure is known for its antioxidant properties, which may contribute to neuroprotection by reducing oxidative stress in neuronal cells.
Study on DYRK1A Inhibition
A study investigating the inhibition of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) highlighted the potential of compounds similar to this compound as selective inhibitors.
Table 2: DYRK1A Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| Compound A (similar structure) | 0.090 |
| Compound B (similar structure) | 0.028 |
The results indicate that modifications to the benzo[1,3]dioxole moiety can enhance inhibitory potency against DYRK1A, suggesting avenues for further development of derivatives with improved efficacy.
常见问题
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural identity and purity of 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For NMR, focus on resolving aromatic protons (benzodioxol and phenyl groups) and amine protons, using deuterated solvents like DMSO-d5. HPLC with UV detection (e.g., 254 nm) can assess purity, referencing retention times against known standards. Cross-validation with mass spectrometry (MS) ensures molecular weight confirmation. Structural ambiguities (e.g., stereochemistry) may require X-ray crystallography using programs like SHELXL for refinement .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer : Screen solvents (e.g., ethanol, acetonitrile) using vapor diffusion or slow evaporation. Monitor crystal growth under polarized light. For data collection, use synchrotron radiation for high-resolution datasets. Refinement via SHELXL allows precise determination of bond lengths and angles, while Mercury CSD aids in visualizing packing motifs and intermolecular interactions (e.g., hydrogen bonds between amine and benzodioxol groups) .
Advanced Research Questions
Q. How can computational tools resolve contradictions between experimental and predicted spectroscopic data?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare them with experimental results. Use Mercury’s Materials Module to analyze crystallographic data against similar structures in the Cambridge Structural Database (CSD). Discrepancies in NOESY or COSY correlations may indicate conformational flexibility or solvent effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the benzodioxol or phenyl groups (e.g., halogenation, methoxy substitution). Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate structural changes with activity. Molecular docking (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis studies. Cross-reference with SAR trends in related compounds, such as benzophenones or parabens .
Q. How can researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell line). Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Analyze pharmacokinetic properties (e.g., solubility via HPLC, logP measurements) to identify bioavailability issues. Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Experimental Design & Data Analysis
Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Include positive controls (e.g., ascorbic acid for oxidative stability) and negative controls (buffer-only samples). Use LC-MS to monitor degradation products over time. Accelerated stability studies (40°C/75% RH) predict shelf-life, while Arrhenius plots extrapolate degradation kinetics. Validate findings with triplicate replicates .
Q. How can intermolecular interactions in the solid state inform formulation strategies?
- Methodological Answer : Analyze crystal packing via Mercury CSD to identify hydrogen-bonding networks or π-π stacking. For amorphous dispersions, use differential scanning calorimetry (DSC) to assess glass transition temperatures. Co-crystallization with excipients (e.g., succinic acid) may enhance solubility, validated by dissolution testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
